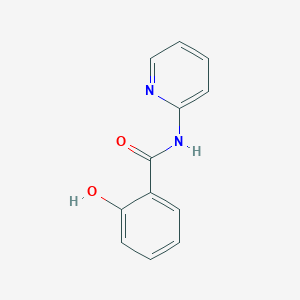

2-Hydroxy-N-2-pyridinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVIQJZJBWVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159481 | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13563-04-7 | |

| Record name | 2-Hydroxy-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 2 Hydroxy N 2 Pyridinylbenzamide

Synthetic Pathways and Reaction Conditions for 2-Hydroxy-N-2-pyridinylbenzamide

The creation of this compound predominantly relies on the formation of an amide bond between a salicylic (B10762653) acid derivative and 2-aminopyridine (B139424).

Amidation Reactions of Salicylic Acid Derivatives

The fundamental approach to synthesizing this compound involves the amidation of salicylic acid or its activated forms with 2-aminopyridine. researchgate.netresearchgate.net A common method utilizes the conversion of salicylic acid's carboxylic acid group into a more reactive species, such as an acyl chloride. This is often achieved by treating the corresponding acetoxybenzoic acid with oxalyl chloride in the presence of a solvent like dichloromethane (B109758) (DCM) and a catalytic amount of N,N-dimethylformamide. tandfonline.com The resulting acyl chloride is then reacted with 2-aminopyridine to form the desired amide bond. tandfonline.com

An alternative route involves the direct reaction between a salicylic acid ester, like phenyl salicylate (B1505791) or methyl salicylate, and an aminopyridine. chemicalbook.comgoogle.com This reaction is typically performed at elevated temperatures, ranging from 100°C to 200°C, to facilitate the amidation process and drive the removal of the alcohol or phenol (B47542) byproduct. google.com

Optimized Protocols for High-Yield Synthesis

To enhance the efficiency and yield of the synthesis, optimized protocols have been developed. One effective strategy involves the use of acetoxybenzoic acids instead of unprotected hydroxybenzoic acids for the initial acylation step. tandfonline.com This protective group strategy has been shown to lead to better yields. tandfonline.com The acylation is typically carried out in a solvent such as DCM with a base like pyridine (B92270) at room temperature. tandfonline.com

Following the acylation, the acetoxy protecting group is cleaved to reveal the hydroxyl group of the salicylic acid moiety. This is commonly accomplished by treating the intermediate with potassium carbonate in boiling ethanol. tandfonline.com Purification of the final product is often achieved through flash chromatography. tandfonline.com

Derivatization Strategies for Structural Modulation

The core structure of this compound can be further modified to explore structure-activity relationships and fine-tune its properties.

Mannich Base Derivatives and Their Synthesis

A significant derivatization strategy involves the formation of Mannich bases. researchgate.netresearchgate.net Mannich bases are produced through the Mannich reaction, which is a nucleophilic addition that involves the aminoalkylation of an acidic proton located on the phenolic ring of this compound. researchgate.netchitkara.edu.in

The synthesis of these derivatives is typically a two-step process. First, this compound is synthesized as described previously. researchgate.netresearchgate.net Subsequently, it is reacted with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or N-methylpiperazine, to yield the corresponding Mannich base. researchgate.netresearchgate.net This reaction introduces an aminomethyl substituent onto the aromatic ring.

Table 1: Synthesis of Mannich Base Derivatives

| Starting Material | Reagents | Derivative |

|---|---|---|

| This compound | Formaldehyde, Morpholine | 2-Hydroxy-5-((morpholin-4-yl)methyl)-N-(pyridin-2-yl)benzamide |

| This compound | Formaldehyde, N-methylpiperazine | 2-Hydroxy-5-((4-methylpiperazin-1-yl)methyl)-N-(pyridin-2-yl)benzamide |

This table illustrates the synthesis of Mannich base derivatives from this compound.

Other Functional Group Modifications

Beyond Mannich base formation, other functional groups can be introduced or modified to create a diverse library of derivatives. Structural modifications can improve the biological activities of the parent compound. jchr.org This can include the introduction of various substituents on the benzamide (B126) or pyridine rings. For instance, the synthesis of N-(2-hydroxy-4-substitutedphenyl)benzamides has been explored to investigate their antimicrobial properties. researchgate.net

Chemical Transformations and Mechanistic Studies

Understanding the chemical transformations and reaction mechanisms of this compound and its derivatives is crucial for predicting their behavior and designing new synthetic routes. The formation of the amide bond during synthesis follows a nucleophilic acyl substitution mechanism. The aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated salicylic acid derivative.

In the case of Mannich base synthesis, the reaction proceeds through the formation of an Eschenmoser-like salt from formaldehyde and the secondary amine. This electrophilic iminium ion then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring of this compound.

Photoreactivity and Intramolecular Photocyclization Mechanisms

While direct and detailed studies on the photoreactivity of this compound are not extensively documented, significant insights can be drawn from closely related analogues, particularly 2-halo-N-pyridinylbenzamides.

Research on 2-chloro-N-pyridinylbenzamides has shown that these molecules undergo efficient intramolecular photocyclization to produce benzo[c]naphthyridinones in high yields. acs.org The reaction is understood to proceed through the triplet excited state of the molecule. The proposed mechanism involves the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. The phenyl radical then undergoes an intramolecular arylation reaction with the adjacent pyridinyl ring. This cyclization is followed by aromatization to yield the final polycyclic product. acs.org The process is sensitive to oxygen, which can quench the triplet state, and can be sensitized by triplet sensitizers like acetone, further supporting the involvement of a triplet state. acs.org

The presence of a 2-hydroxy group in place of a halogen is expected to significantly influence the photochemical pathway. For many ortho-hydroxyaryl compounds, an alternative and often highly efficient deactivation pathway is available through Excited State Intramolecular Proton Transfer (ESIPT). In this process, the phenolic proton is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This tautomer can then rapidly return to the ground state non-radiatively, dissipating the absorbed energy as heat. This ESIPT process could potentially compete with or inhibit the photocyclization pathway observed in the halo-analogues.

Furthermore, salicylanilides can exist in different ground-state conformations, primarily a "closed-ring" form with an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, and an "open-ring" form. nih.gov These conformational preferences could dictate the primary photochemical event, either favoring ESIPT in the closed form or other processes in the open form.

Redox Chemistry and Oxidation Reactions

Specific experimental data on the redox chemistry of this compound is limited. However, its electrochemical behavior can be inferred from the properties of its constituent parts, namely the salicylamide (B354443) and pyridine moieties. The phenolic hydroxyl group is the most probable site for initial oxidation.

Studies on the electrochemical oxidation of related compounds like salicylaldehyde (B1680747) and other hydroxybenzaldehydes indicate that the phenolic group undergoes irreversible oxidation. nih.gov This process typically involves the formation of a phenoxyl radical after a one-electron, one-proton transfer. These radicals can then undergo further reactions, such as dimerization or polymerization, which can lead to the passivation of the electrode surface. nih.gov The oxidation potential for these processes is generally dependent on the pH of the medium.

Similarly, investigations into 2-pyridone derivatives have shown that their electrochemical activity is highly dependent on pH, with the deprotonated anionic forms being more readily oxidized at less positive potentials. mdpi.com This suggests that in neutral to alkaline conditions, the phenolate (B1203915) form of this compound would be the primary species undergoing oxidation. The electrochemical degradation of salicylaldehyde has been studied using cyclic voltammetry, providing kinetic and electrochemical parameters for its oxidation. researchgate.net

Based on these analogies, the oxidation of this compound likely proceeds via the initial formation of a phenoxyl radical centered on the salicylate ring. The fate of this radical would determine the final oxidation products.

Application of Flow Chemistry Techniques in Synthesis

While no specific procedure for the synthesis of this compound using flow chemistry has been published, the technology offers significant advantages for this type of transformation. Continuous flow processes are well-suited for amide bond formation, providing enhanced heat and mass transfer, improved safety for exothermic reactions, and greater scalability and reproducibility compared to traditional batch methods. nih.gov

The synthesis of this compound involves the formation of an amide bond between a salicylic acid derivative and 2-aminopyridine. Numerous amidation reactions have been successfully translated to flow systems. For instance, a direct flow-based synthesis of amides from carboxylic acids and amines has been developed using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst. rsc.org This method is noted for its simplicity, robustness, and the reusability of the catalyst.

Another relevant approach is the chemo-enzymatic flow synthesis of amides from phenolic acids. acs.org This two-step process involves an initial esterification followed by an enzyme-catalyzed amidation, demonstrating the potential for integrating biocatalysis into continuous flow manufacturing. acs.org The synthesis of various active pharmaceutical ingredients (APIs) has been achieved using multi-step flow systems that incorporate amide coupling as a key step. nih.govtue.nl

A plausible flow synthesis of this compound could involve pumping a solution of an activated salicylic acid derivative (such as an acid chloride or ester) and 2-aminopyridine through a heated reactor coil. Alternatively, a packed-bed reactor containing a solid-supported coupling agent or catalyst could be employed to facilitate the reaction and simplify downstream purification by eliminating the need to remove spent reagents from the product stream. The use of higher temperatures and pressures in a sealed flow reactor can significantly accelerate the reaction compared to batch conditions. google.com

Advanced Spectroscopic Characterization of 2 Hydroxy N 2 Pyridinylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 2-Hydroxy-N-2-pyridinylbenzamide, both ¹H and ¹³C NMR spectroscopy, along with advanced NMR techniques, offer profound insights into its molecular framework, conformation, and dynamic behavior.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons on the benzamide (B126) and pyridine (B92270) rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and δ 8.5 ppm. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons ortho to the electron-withdrawing amide group and the hydroxyl group will exhibit different chemical shifts compared to those in other positions. The proton of the hydroxyl group and the proton of the amide (N-H) often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around δ 160-170 ppm. The carbons of the aromatic rings appear in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to other aromatic carbons due to the oxygen's electronegativity.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 8.07-8.03 | m | Aromatic Protons |

| ¹H | 7.62-7.57 | m | Aromatic Protons |

| ¹H | 7.55-7.51 | m | Aromatic Protons |

| ¹H | 7.29-7.25 | m | Aromatic Protons |

| ¹³C | 162.8 | s | C=O (Amide) |

| ¹³C | 152.8 | s | Aromatic C-O |

| ¹³C | 149.1 | s | Aromatic C-N |

| ¹³C | 135.0 - 121.4 | m | Aromatic Carbons |

Note: The data presented is a representative compilation from various sources and may vary based on experimental conditions such as solvent and instrument frequency. The multiplicity is denoted as 's' for singlet, 'd' for doublet, 't' for triplet, and 'm' for multiplet. rsc.org

Advanced NMR Techniques for Conformational and Dynamic Studies

To further probe the three-dimensional structure and conformational dynamics of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.

COSY experiments would establish the connectivity between protons on the same or adjacent carbon atoms, helping to assign the signals of the aromatic protons on both the benzamide and pyridine rings.

HSQC spectroscopy correlates the proton signals with their directly attached carbon atoms, providing an unambiguous assignment of the carbon spectrum.

NOESY experiments are particularly valuable for conformational analysis. They reveal through-space interactions between protons that are close in proximity, which can help determine the preferred orientation of the pyridine ring relative to the benzamide moiety. This is crucial for understanding the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide or pyridine nitrogen.

These advanced techniques provide a detailed picture of the molecule's solution-state conformation and can reveal information about rotational barriers around the amide bond and the C-N bond connecting the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure and provide insights into intramolecular interactions. nih.govuq.edu.aunih.govresearchgate.net

The most prominent features in the IR spectrum include:

O-H Stretching: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak is indicative of hydrogen bonding.

N-H Stretching: The amide N-H stretch usually appears as a sharp to medium band around 3300-3100 cm⁻¹. Its position and shape can also be influenced by hydrogen bonding.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the amide is expected in the range of 1680-1630 cm⁻¹. The exact frequency can indicate the extent of conjugation and hydrogen bonding involving the carbonyl oxygen.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amide and pyridine ring are found in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

A key aspect of the IR analysis for this compound is the study of intramolecular hydrogen bonding. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the amide group would lead to a significant broadening and a shift to lower wavenumbers of the O-H stretching band. Similarly, the N-H and C=O stretching frequencies can be affected. Dispersion-corrected density functional theory calculations can complement experimental IR data to understand the effects of dispersion on these interactions. rsc.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance |

| O-H (hydroxyl) | 3400 - 3200 (broad) | Indicates presence of hydroxyl group and hydrogen bonding |

| N-H (amide) | 3300 - 3100 | Confirms the amide linkage |

| C=O (amide) | 1680 - 1630 (strong) | Identifies the carbonyl group |

| C=C, C=N (aromatic) | 1600 - 1450 | Aromatic ring vibrations |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z). nih.govuq.edu.aunih.gov For this compound, the molecular formula is C₁₂H₁₀N₂O₂, corresponding to a molecular weight of approximately 214.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Cleavage of the amide bond, leading to the formation of ions corresponding to the benzoyl moiety (C₇H₅O⁺, m/z 105) and the aminopyridine moiety (C₅H₅N₂⁺, m/z 93).

Loss of a hydroxyl radical (·OH) from the molecular ion.

Fragmentation of the pyridine ring.

The observation of a peak at m/z 121 is also a notable fragment. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Structural Moiety |

| 214 | [C₁₂H₁₀N₂O₂]⁺ | Molecular Ion |

| 121 | [C₇H₅O₂]⁺ | Hydroxybenzoyl group |

| 94 | [C₅H₆N₂]⁺ | 2-Aminopyridine (B139424) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. uq.edu.auresearchgate.netnist.gov

Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. researchgate.net The presence of the hydroxyl and amide groups as auxochromes can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609) and pyridine. The specific wavelengths and intensities of the absorption bands are sensitive to the solvent polarity and pH due to their effect on the electronic structure and hydrogen bonding.

Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure, conformation, and the surrounding environment. Intramolecular hydrogen bonding can play a significant role in the photophysical behavior, potentially leading to processes like excited-state intramolecular proton transfer (ESIPT), which can result in dual emission. The study of absorption and emission characteristics is crucial for understanding the compound's potential applications in areas such as fluorescent probes and materials science. researchgate.net

Influence of Substituents on Photophysical Behavior

The photophysical behavior of this compound and its derivatives is a subject of significant scientific interest, primarily due to their potential applications in materials science and as fluorescent probes. The core of their intriguing optical properties lies in the process of Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon involves the transfer of a proton from the hydroxyl group to the pyridinyl nitrogen atom upon photoexcitation, leading to the formation of a transient keto-tautomer. This tautomer is responsible for a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent materials.

The introduction of various substituent groups onto the main chemical structure of this compound can significantly modulate its photophysical properties. These substituents can alter the electron density distribution within the molecule, thereby influencing the efficiency of the ESIPT process, the energy levels of the ground and excited states, and consequently, the absorption and emission characteristics. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its position on the aromatic rings, play a crucial role in fine-tuning these properties.

Detailed research into analogous molecular systems, such as 2-(2'-hydroxyphenyl)benzimidazoles (HPBI) and 2-(2′-hydroxyphenyl)pyrimidines, provides valuable insights into how substituents can impact the photophysical behavior of ESIPT-capable molecules. nih.govnih.gov For instance, in studies of HPBI and its nitrogen-substituted analogues, it was observed that the environment surrounding the molecule, as well as the inherent electronic effects of the substituents, can enhance the emission from the tautomeric form and reduce non-radiative decay pathways. nih.gov

The following table summarizes the expected influence of different classes of substituents on the key photophysical parameters of this compound, based on established principles of physical organic chemistry and fluorescence spectroscopy.

| Substituent Type | Position | Expected Effect on Absorption (λ_abs) | Expected Effect on Emission (λ_em) | Expected Effect on Fluorescence Quantum Yield (Φ_f) | Rationale |

| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃, -NH₂) | Phenyl ring (para to -OH) | Bathochromic shift (red-shift) | Bathochromic shift (red-shift) | Increase | An EDG increases the electron density on the phenyl ring, which can stabilize the excited state and lower the energy gap for both absorption and emission. This can also enhance the rate of radiative decay. |

| Pyridinyl ring | Bathochromic shift (red-shift) | Bathochromic shift (red-shift) | Variable | An EDG on the pyridinyl ring increases its basicity, which may facilitate the proton transfer in the excited state. However, it can also lead to other deactivation pathways. | |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CF₃) | Phenyl ring (para to -OH) | Hypsochromic shift (blue-shift) | Hypsochromic shift (blue-shift) | Decrease | An EWG decreases the electron density on the phenyl ring, which can destabilize the excited state and increase the energy gap. This can also promote non-radiative decay pathways. |

| Pyridinyl ring | Hypsochromic shift (blue-shift) | Hypsochromic shift (blue-shift) | Decrease | An EWG on the pyridinyl ring decreases its basicity, which may hinder the proton transfer in the excited state and can introduce new non-radiative decay channels. |

It is important to note that the actual photophysical properties can be influenced by a combination of electronic and steric effects, as well as the solvent environment. For a precise understanding, detailed experimental studies on a systematic series of substituted this compound derivatives are necessary.

Computational Investigations and Molecular Modeling of 2 Hydroxy N 2 Pyridinylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been instrumental in the study of compounds like 2-Hydroxy-N-2-pyridinylbenzamide.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest potential energy. Studies on similar structures often employ methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve this.

Conformational analysis is performed by systematically rotating the rotatable bonds, such as the one between the carbonyl group and the phenyl ring, and the amide linkage. A potential energy surface (PES) scan can identify the global minimum energy conformer, which represents the most probable structure of the molecule in the gas phase or in solution. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amide's carbonyl oxygen is expected to be a key feature stabilizing the planar conformation of the salicylamide (B354443) moiety. The planarity of the phenyl and pyridine (B92270) rings is also a significant factor.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| C=O (carbonyl) | 1.24 Å | |

| N-H (amide) | 1.02 Å | |

| C-N (amide) | 1.37 Å | |

| Bond Angle | O-C-C | 120.5° |

| C-C-N | 118.9° | |

| Dihedral Angle | O=C-N-C | ~180° (trans) |

Note: The data in this table is representative and based on typical values for similar molecular structures found in computational chemistry literature. Actual values would be derived from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the pyridinyl and benzamide (B126) portions of the molecule. This distribution influences the molecule's ability to participate in charge transfer interactions.

Table 2: Representative FMO Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and represent typical findings for similar aromatic amide compounds in computational studies.

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined.

These predicted shifts are then correlated with experimental data to confirm the molecular structure and assign specific signals to the corresponding atoms in the molecule. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects in the computational model.

Table 3: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (C=O) | 168.5 | 167.9 |

| C (C-OH) | 160.2 | 159.8 |

| C (Pyridine, C2) | 151.0 | 150.5 |

| C (Pyridine, C6) | 148.3 | 147.8 |

Note: The presented chemical shifts are hypothetical examples to illustrate the correlation between predicted and experimental data. The accuracy of prediction depends on the level of theory and basis set used.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations with this compound against a specific protein target can predict its binding affinity, usually expressed as a docking score or binding energy (in kcal/mol). The simulation places the ligand in various conformations within the protein's binding site and scores them based on a force field. The lowest energy conformation is considered the most likely binding mode.

The binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. For instance, the hydroxyl and amide groups of this compound are likely to act as hydrogen bond donors and acceptors, while the phenyl and pyridine rings can engage in hydrophobic and stacking interactions.

Table 4: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Val23, Ala45, Leu98, Asp101 |

| Hydrogen Bonds | O(hydroxyl)···NH(Val23), NH(amide)···O(Asp101) |

| Hydrophobic Interactions | Phenyl ring with Leu98, Pyridine ring with Ala45 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study. The specific results would depend on the chosen protein target.

Protein-ligand interaction fingerprinting (PLIF) is a method to convert the complex 3D information of a docked pose into a simple one-dimensional bit string. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. For example, a bit can represent a hydrogen bond, a hydrophobic contact, or a salt bridge with a specific residue.

By comparing the interaction fingerprints of different ligands, researchers can identify common interaction patterns that are crucial for binding affinity and biological activity. This helps in understanding structure-activity relationships and in designing new molecules with improved properties.

Table 5: Example of a Protein-Ligand Interaction Fingerprint for this compound

| Residue | Interaction Type | Bit |

| Val23 | Backbone H-bond | 1 |

| Ala45 | Hydrophobic | 1 |

| Leu98 | Hydrophobic | 1 |

| Asp101 | Sidechain H-bond | 1 |

| Phe102 | Pi-stacking | 0 |

(1 = interaction present, 0 = interaction absent)

Note: This table provides a simplified, illustrative example of a protein-ligand interaction fingerprint.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational dynamics and stability. For this compound, MD simulations can elucidate the accessible conformational states, the transitions between them, and the influence of the solvent environment on the molecule's structure and intramolecular interactions.

A typical MD simulation study of this compound would be initiated by defining the initial coordinates of the molecule. The molecule would then be placed in a periodic simulation box, solvated with an explicit solvent, most commonly water, to mimic physiological conditions. The system is then neutralized by adding counter-ions. The interactions between atoms are described by a force field, a set of empirical potential energy functions and parameters. For a small organic molecule like this compound, force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly employed. nih.gov

The simulation protocol generally involves several stages. Initially, the system undergoes energy minimization to remove any unfavorable steric clashes. This is followed by a gradual heating phase to bring the system to the desired temperature, typically 300 K. Subsequently, an equilibration phase is carried out under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state in terms of density and temperature. Finally, a production run is performed, during which the trajectory of the atoms is recorded at regular intervals. This trajectory provides a detailed movie of the molecule's motion over time.

Advanced simulation techniques, such as replica-exchange molecular dynamics (REMD), can be employed to enhance the sampling of the conformational space, especially for molecules with significant energy barriers between different conformations. scispace.com By simulating multiple replicas of the system at different temperatures, REMD facilitates the crossing of energy barriers, leading to a more comprehensive exploration of the conformational landscape.

The stability of intramolecular hydrogen bonds is a critical factor in determining the preferred conformation of this compound. nih.gov MD simulations allow for the detailed analysis of hydrogen bond lifetimes, distances, and angles throughout the simulation. scirp.org The balance between the formation of intramolecular hydrogen bonds and the interaction of the molecule with the surrounding solvent molecules is a key determinant of its conformational equilibrium in solution. nih.gov

The data generated from these simulations can provide a deep understanding of the structural and dynamic properties of this compound, which is invaluable for rationalizing its chemical behavior and for the design of related molecules with specific conformational properties.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P explicit water |

| Simulation Box | Cubic, with a minimum distance of 10 Å between the solute and the box edge |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Production Run Length | 100 ns |

| Constraints | SHAKE algorithm on bonds involving hydrogen |

| Non-bonded Cutoff | 10 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Structure Activity Relationship Sar Studies of 2 Hydroxy N 2 Pyridinylbenzamide and Analogues

Systematic Structural Modifications and Their Biological Implications

The core structure of 2-Hydroxy-N-2-pyridinylbenzamide, featuring a salicylamide (B354443) moiety linked to a pyridine (B92270) ring, is a recognized scaffold in medicinal chemistry. sarchemlabs.com While direct and extensive SAR studies on this exact molecule are not widely published, research on closely related analogues, such as N-(pyridylmethyl)salicylamides and other N-substituted benzamides, provides valuable insights into how structural modifications can impact biological activity. These studies typically explore variations in substituents on both the salicylic (B10762653) acid and the pyridine rings to optimize properties like potency and selectivity.

Impact of Substituent Position and Nature on Activity

Research on related N-phenylbenzamide and N-pyridinyl acetamide (B32628) analogues has demonstrated that the nature and position of substituents on the aromatic rings are critical determinants of biological activity.

For instance, in a series of N-(pyridinyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, substitutions on the pyridine ring were shown to significantly influence cytotoxic activity against cancer cell lines. The introduction of bulky substituents on the pyridine ring was generally found to be beneficial for antitumor activity. mdpi.com Specifically, compounds with a piperazine (B1678402) or a substituted piperazine group on the pyridine ring exhibited potent inhibitory activity. mdpi.comnih.gov Conversely, the presence of more hydrophilic groups, such as an amino group, on the pyridine ring sometimes led to a decrease in activity, suggesting that lipophilicity plays a key role. mdpi.com

In another study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share the N-heterocycle amide linkage, the presence of a chloro substituent at the 6-position of the pyridine ring was beneficial for fungicidal activity. mdpi.com This highlights the importance of the electronic and steric properties of substituents at specific positions.

The following table illustrates the impact of substituents on the antimycobacterial activity of N-(pyridylmethyl)salicylamide analogues, which are structurally very similar to this compound.

| Compound | Substituent on Salicyl Ring | Pyridine Linker | Biological Activity (MIC against M. tuberculosis) |

|---|---|---|---|

| Salicylamide | None | - | > 250 µM |

| N-(2-pyridylmethyl)salicylamide | None | 2-pyridylmethyl | 125 µM |

| N-(3-pyridylmethyl)salicylamide | None | 3-pyridylmethyl | 250 µM |

| 5-Chloro-N-(2-pyridylmethyl)salicylamide | 5-Chloro | 2-pyridylmethyl | 62.5 µM |

| 5-Chloro-N-(3-pyridylmethyl)salicylamide | 5-Chloro | 3-pyridylmethyl | 125 µM |

This table is generated based on data for N-(pyridylmethyl)salicylamide analogues as direct data for this compound is not available. researchgate.net

Isosteric Replacements in the Pyridine Moiety and Benzamide (B126) Backbone

Isosteric replacements are a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound analogues, several isosteric replacements can be envisaged.

One common isosteric replacement for a pyridine ring is a pyrazine (B50134) ring. A study on N-pyrazinylhydroxybenzamides revealed that these compounds exhibit selective antimicrobial activity, particularly against staphylococci and mycobacteria. nih.gov This suggests that the nitrogen arrangement within the heterocyclic ring is a key determinant of the biological activity spectrum.

Another potential isosteric modification is the replacement of the benzamide backbone. For example, replacing the amide linker with a thioamide has been explored in related structures. Studies on 2-hydroxythiobenzanilides have shown that these compounds possess interesting biological effects, including antimicrobial activity. nih.gov

The following table presents a hypothetical exploration of isosteric replacements in the this compound scaffold based on findings from related compound series.

| Original Moiety | Isosteric Replacement | Potential Impact on Activity (Inferred from Analogues) |

|---|---|---|

| Pyridine | Pyrazine | Altered selectivity and spectrum of antimicrobial activity. nih.gov |

| Pyridine | Thiophene | Maintained or altered fungicidal/pesticidal activity. mdpi.com |

| Benzamide (Amide Linker) | Thioamide | Potential for antimicrobial activity with a different mechanism or potency. nih.gov |

| 2-Hydroxyphenyl | Quinoline | Potential for anti-inflammatory activity through P-selectin antagonism. nih.gov |

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For flexible molecules like this compound, the bioactive conformation may be one of many possible low-energy structures. Conformational analysis of related salicylamide-based peptidomimetics has shown that these molecules are highly flexible, with numerous freely rotatable bonds.

Computational studies on such molecules typically involve a conformation search to identify stable low-energy conformers, followed by higher-level quantum mechanical calculations to refine their geometries and relative energies. The calculated properties of these conformers, such as their optical rotation, can then be compared with experimental data to validate the conformational analysis.

For this compound, the key conformational features would include the dihedral angles defining the orientation of the pyridine ring relative to the benzamide group and the planarity of the salicylamide core, which is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen. The relative orientation of the pyridine nitrogen and the amide carbonyl could significantly influence the molecule's ability to act as a hydrogen bond donor or acceptor, thereby affecting its binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models for this compound have been reported in the literature, QSAR studies on related N-substituted benzamides and other heterocyclic compounds have been successfully performed.

These studies typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, electronic, and lipophilic parameters. Machine learning algorithms are then used to build predictive models that can identify the key descriptors influencing the biological activity.

For a series of this compound analogues, a QSAR study could potentially identify the key physicochemical properties that govern their activity. For example, such a study might reveal that the activity is positively correlated with lipophilicity (e.g., cLogP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO), suggesting that electron-rich compounds with good membrane permeability are more active.

Rational Design Principles Derived from SAR Data

Based on the SAR findings from analogues of this compound, several rational design principles can be proposed for the development of new, more potent compounds.

Substitution on the Salicylic Acid Ring: The introduction of small, lipophilic, and electron-withdrawing substituents, such as halogens, at the 5-position of the salicylic acid ring appears to be a promising strategy to enhance antimycobacterial activity. researchgate.net

Modification of the Pyridine Ring: The position of the nitrogen atom in the N-heterocyclic ring and the nature of substituents on this ring are critical. For certain biological targets, bulky and lipophilic substituents on the pyridine ring may be favored. mdpi.com The choice between a 2-, 3-, or 4-pyridinyl moiety can also significantly impact activity.

Isosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with other heterocycles, such as pyrazine or thiophene, could be a viable strategy to modulate the biological activity profile and potentially discover compounds with novel mechanisms of action. mdpi.comnih.gov

Conformational Restriction: To improve potency and selectivity, the flexible amide linker could be conformationally restricted. This could be achieved by incorporating it into a cyclic structure or by introducing bulky groups that limit the number of accessible conformations.

These design principles, derived from the study of related compounds, provide a valuable starting point for the future discovery and optimization of novel bioactive agents based on the this compound scaffold.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the biological activities of the chemical compound “this compound” according to the precise outline requested.

The search for information regarding its specific anticancer and antimicrobial activities, including detailed mechanistic insights such as protein kinase inhibition, effects on cancer cell proliferation pathways, antibacterial efficacy against Staphylococcus aureus, antimycobacterial activity against Mycobacterium tuberculosis, and mechanisms like membrane depolarization or proteosynthesis inhibition, did not yield specific research findings for this particular molecule.

The available literature discusses broader categories of related compounds, such as salicylanilides or other pyridine derivatives, but does not provide the specific data points required to accurately and exclusively describe the biological profile of this compound. Therefore, to adhere to the strict instructions of focusing solely on the specified compound and avoiding information that falls outside this scope, it is not possible to construct the requested article.

Biological Activities and Mechanistic Elucidation of 2 Hydroxy N 2 Pyridinylbenzamide

Anti-inflammatory Properties and Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. The anti-inflammatory activity of a compound is often assessed by its ability to interfere with specific molecular pathways that mediate the inflammatory response. This can involve the inhibition of pro-inflammatory enzymes, modulation of inflammatory receptors, and interference with signaling cascades that lead to the production of inflammatory mediators like cytokines and prostaglandins.

Inhibition of Key Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces a range of pro-inflammatory lipid mediators.

Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is significantly increased during inflammation, leading to the production of prostaglandins that mediate pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.

Lipoxygenase (LOX): These enzymes are responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic responses. Inhibition of LOX can therefore reduce the inflammatory response by preventing the synthesis of these molecules.

There are no specific studies available that demonstrate the inhibitory activity of 2-Hydroxy-N-2-pyridinylbenzamide on either cyclooxygenase or lipoxygenase enzymes.

Modulation of Inflammatory Receptors

Inflammatory responses are also mediated by the activation of various cell surface and intracellular receptors. These receptors recognize inflammatory stimuli and initiate downstream signaling pathways. For example, Toll-like receptors (TLRs) play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and triggering inflammatory responses. The modulation of these receptors by a chemical compound can either suppress or enhance the inflammatory cascade. Research into the interaction of this compound with any specific inflammatory receptors has not been reported.

Other Reported Biological Activities (e.g., Anticonvulsant Activity)

Anticonvulsant agents are drugs used to treat epileptic seizures. Their mechanisms of action often involve modulating the activity of ion channels (such as sodium or calcium channels), enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), or reducing the excitatory effects of glutamate. While various benzamide (B126) derivatives have been investigated for their potential anticonvulsant properties, there is no available scientific literature that specifically reports on the anticonvulsant activity of this compound.

Quorum Sensing Inhibition Potential

Quorum sensing is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on their population density. This process is crucial for the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. The inhibition of quorum sensing is considered a promising anti-virulence strategy that could potentially reduce the pathogenicity of bacteria without exerting selective pressure for the development of antibiotic resistance. The potential for this compound to act as a quorum sensing inhibitor has not been investigated in published research.

Medicinal Chemistry and Drug Discovery Implications

Lead Compound Identification and Optimization

The salicylamide (B354443) core of 2-Hydroxy-N-2-pyridinylbenzamide has established it as a valuable starting point, or lead compound, for the development of new drugs. Researchers have been drawn to this scaffold due to the diverse biological activities exhibited by its derivatives, including antiviral and antimicrobial properties. nih.govutmb.edu The process of lead optimization involves iterative chemical modifications of the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

A key strategy in the optimization of salicylamide derivatives is structural simplification. This approach aims to reduce molecular complexity and hydrophobicity, which can often lead to improved drug-like properties and a higher success rate in drug development. scienceopen.com By systematically modifying or removing certain functional groups, medicinal chemists can fine-tune the compound's interaction with its biological target.

Structure-activity relationship (SAR) studies are crucial in guiding the optimization process. For instance, in the development of N-pyrazinyl- and N-pyridyl-hydroxybenzamides as antimicrobial agents, it was discovered that a 2-hydroxy substitution on the benzamide (B126) ring resulted in better antimicrobial activity and a broader spectrum compared to 4-hydroxy or 2,4-dihydroxy substitutions. tandfonline.com Furthermore, the isosteric replacement of the pyrazine (B50134) ring with a pyridine (B92270) ring was found to improve water solubility. tandfonline.com These insights allow for the rational design of more potent and effective drug candidates.

In the context of antiviral research, particularly against the Hepatitis B virus (HBV), salicylamide derivatives have shown significant promise. nih.gov While some initial analogs showed poor oral bioavailability and limited aqueous solubility, further optimization efforts have led to compounds with potent anti-HBV activity. nih.gov Mechanistic studies have revealed that these compounds can interfere with the HBV core protein (HBc) expression or disrupt capsid formation, highlighting the potential of this chemical class to yield novel antiviral therapies. nih.gov

Table 1: Structure-Activity Relationship of Salicylamide Derivatives

| Compound Modification | Observed Effect | Reference |

|---|---|---|

| 2-hydroxy substitution on benzamide ring | Better antimicrobial activity and broader spectrum | tandfonline.com |

| 4-hydroxy or 2,4-dihydroxy substitution | Decreased or complete loss of antimycobacterial activity | tandfonline.com |

| Isosteric replacement of pyrazine with pyridine | Improved water solubility | tandfonline.com |

| Chloro substitution on the pyridine/pyrazine ring (meta or para) | Preferred for activity over ortho substitution | tandfonline.com |

| Structural simplification by truncating unnecessary groups | Improved pharmacokinetic profiles and synthetic accessibility | scienceopen.com |

Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects. For derivatives of this compound, prodrug approaches can significantly enhance their therapeutic potential.

One common prodrug strategy involves the acylation of the hydroxyl group. For example, acetylated prodrugs of N-pyrazinyl- and N-pyridyl-hydroxybenzamides have been synthesized. tandfonline.com This modification can lead to derivatives with similar or slightly increased activity, likely by improving membrane permeability and subsequent intracellular hydrolysis to the active hydroxy form. tandfonline.com

Another sophisticated approach is the design of mutual prodrugs, where two different drugs are linked together in a single molecule. A relevant example is the development of N-(substituted 2-hydroxyphenyl)carbamates as mutual prodrugs. nih.gov This strategy could be adapted for this compound to co-deliver it with another therapeutic agent, potentially leading to synergistic effects or a broader spectrum of activity. The design of such carbamate (B1207046) prodrugs involves masking the active parent drugs, which are then released under physiological conditions. nih.gov The release mechanism can be a cyclization reaction that is influenced by the pH and the nature of the leaving group. nih.gov

The development of prodrugs requires careful consideration of the chemical linkage to ensure efficient release of the active drug at the desired site of action. nih.gov The promoiety, the part of the prodrug that is cleaved off, should be non-toxic and readily eliminated from the body.

Design and Synthesis of Novel Therapeutic Agents

The versatile scaffold of this compound has served as a blueprint for the design and synthesis of a wide array of novel therapeutic agents with diverse applications.

Anticancer Agents: Researchers have synthesized novel 2-pyridone derivatives, which share structural similarities with this compound, as potential anticancer agents. nih.gov By incorporating a 1,2,3-triazole moiety, a series of compounds were developed that exhibited inhibitory effects on various human cancer cell lines. nih.gov This highlights the potential of modifying the core structure to target pathways involved in cancer cell proliferation. Furthermore, N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides have been synthesized as histone deacetylase (HDAC) inhibitors, a class of drugs known for their anticancer properties. nih.gov

Antiviral Agents: The salicylamide framework is central to the development of potent antiviral compounds. Derivatives have been designed and synthesized to target the Hepatitis B virus (HBV). nih.gov These efforts have led to the identification of compounds that can inhibit HBV replication by interfering with the viral core protein or capsid assembly. nih.gov The broad-spectrum antiviral potential of salicylamide derivatives against various RNA and DNA viruses further underscores the importance of this chemical class in combating infectious diseases. nih.govutmb.edu

Antimicrobial Agents: In the fight against antimicrobial resistance, novel N-pyrazinyl- and N-pyridyl-hydroxybenzamides have been synthesized and evaluated. tandfonline.com These compounds have shown high selectivity against staphylococci and also possess antimycobacterial activity, including against Mycobacterium tuberculosis. tandfonline.com Additionally, N-(2- and 3-pyridinyl)benzamide derivatives have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa, offering a non-bactericidal approach to combating bacterial infections by disrupting cell-to-cell communication. nih.gov

Other Therapeutic Areas: The structural motif of 2-hydroxy benzyl (B1604629) hydrazide has been utilized to synthesize congeners with antioxidant and antibacterial properties. jchr.org Structural modifications of this scaffold have led to compounds with significant radical scavenging activity and potent inhibition of both Gram-positive and Gram-negative bacteria. jchr.org

The synthesis of these novel agents often involves multi-step chemical reactions, starting from commercially available materials. Techniques such as "click chemistry" have been employed to efficiently generate libraries of derivatives for biological screening. nih.gov

Table 2: Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Specific Target/Application | Example Compound Class | Reference |

|---|---|---|---|

| Oncology | Inhibition of cancer cell proliferation, Histone Deacetylase (HDAC) inhibition | 2-Pyridone derivatives, N-hydroxyphenylacrylamides | nih.govnih.gov |

| Virology | Inhibition of Hepatitis B Virus (HBV) replication | Salicylamide derivatives | nih.gov |

| Microbiology | Inhibition of staphylococci and mycobacteria, Quorum sensing inhibition in P. aeruginosa | N-pyrazinyl- and N-pyridyl-hydroxybenzamides, N-(2- and 3-pyridinyl)benzamide derivatives | tandfonline.comnih.gov |

| Antioxidant/Antibacterial | Radical scavenging, Inhibition of Gram-positive and Gram-negative bacteria | 2-hydroxy benzyl hydrazide congeners | jchr.org |

Target Identification and Validation in Disease Pathways

A critical aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its therapeutic effect. For this compound and its derivatives, research has begun to elucidate their mechanisms of action in various disease pathways.

In the context of antiviral therapy , particularly against HBV, mechanistic studies have shown that some salicylamide derivatives can impair the expression of the HBV core protein (HBc), while others disrupt the formation of the viral capsid. nih.gov These findings identify the HBV core protein and the process of capsid assembly as key targets for this class of compounds.

For antimicrobial applications , derivatives of this compound have been shown to act through multiple mechanisms. In staphylococci, some compounds have been found to inhibit proteosynthesis and cause membrane depolarization, leading to a bacteriostatic effect. tandfonline.comresearchgate.net This dual mechanism of action can be advantageous in overcoming resistance. Furthermore, N-(2- and 3-pyridinyl)benzamide derivatives have been identified as inhibitors of the quorum sensing system in Pseudomonas aeruginosa, a key pathway that regulates virulence and biofilm formation. nih.gov

In the realm of cancer , N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides have been specifically designed and evaluated as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition has emerged as a promising strategy for cancer treatment. The ability of these compounds to inhibit nuclear HDACs validates this enzyme class as a direct target. nih.gov

The identification of these biological targets is often achieved through a combination of experimental approaches, including biochemical assays, cell-based assays, and in silico molecular docking studies. tandfonline.comnih.govjchr.org Validating these targets in relevant disease models is a crucial step towards the clinical development of these promising therapeutic agents.

Solid State Chemistry and Crystal Engineering of 2 Hydroxy N 2 Pyridinylbenzamide

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for 2-Hydroxy-N-2-pyridinylbenzamide. The different polymorphic forms of a compound can exhibit distinct physicochemical properties.

The identification and characterization of different polymorphic forms of this compound are primarily achieved through a combination of analytical techniques. X-ray powder diffraction (XRPD) is a fundamental tool for distinguishing between different crystal lattices. Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy provide insights into the hydrogen bonding and functional group interactions within the crystal structure, which often differ between polymorphs. csic.es Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are employed to determine the melting points, transition temperatures, and thermal stability of the various forms.

For instance, a study on the cocrystals of pyrimethamine, which shares structural motifs with the title compound, demonstrated the use of these techniques to identify and differentiate between various solid-state forms, including polymorphs and solvates. universityofgalway.ie These methods are essential for building a comprehensive understanding of the solid-state landscape of this compound.

The formation and stability of specific polymorphs of this compound are influenced by a variety of factors. These include:

Solvent of Crystallization: The polarity and hydrogen-bonding capability of the solvent can direct the crystallization process towards a particular polymorphic form.

Temperature: Crystallization temperature and cooling rates can significantly impact which polymorph is kinetically or thermodynamically favored.

Supersaturation: The level of supersaturation during crystallization can influence the nucleation and growth of different polymorphs.

Impurities: The presence of even small amounts of impurities can inhibit the formation of one polymorph while promoting another.

Computational methods, such as those based on COSMO-RS (COnductor-like Screening MOdel for Real Solvents), can be used to predict the likelihood of cocrystal formation, which is closely related to polymorphism. csic.es These calculations can help in the rational selection of coformers and solvents to target specific solid-state forms. The stability of different polymorphs can be assessed by their relative free energies, which can be approximated through computational models and validated by experimental solubility and thermal analysis data.

Cocrystal Formation and Supramolecular Synthons

This compound is a prime candidate for cocrystal formation due to the presence of functional groups capable of forming robust supramolecular synthons. saspublishers.com Cocrystals are multicomponent crystals held together by non-covalent interactions, primarily hydrogen bonds. saspublishers.com The design of cocrystals involves the strategic pairing of the active pharmaceutical ingredient (API) with a coformer that has complementary functional groups. saspublishers.com

The key supramolecular synthons that can be exploited in cocrystals of this compound include:

Acid-Pyridine Synthon: The carboxylic acid group of a coformer can form a strong hydrogen bond with the pyridine (B92270) nitrogen of the title compound. saspublishers.com

Amide-Amide Homosynthon: The amide groups can form dimeric structures through N-H···O hydrogen bonds. mdpi.com

Phenol-Pyridine Synthon: The hydroxyl group of the salicylamide (B354443) moiety can interact with the pyridine nitrogen. saspublishers.com

Acid-Amide Heterosynthon: A coformer containing a carboxylic acid can form a heterodimer with the amide group of this compound. nih.gov

The formation of these synthons is a key strategy in crystal engineering to modify the physicochemical properties of the solid form. The Cambridge Structural Database (CSD) is a valuable resource for identifying common and reliable synthons. nih.gov Studies on related systems, such as those involving racetams and hydroxybenzoic acids, have shown a diversity of supramolecular synthons, including amide-amide, amide-acid, and hydroxyl-hydroxyl interactions. mdpi.comresearchgate.net The successful formation of a cocrystal often depends on the dominance of heterosynthons over homosynthons. saspublishers.com

Crystal Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state behavior of this compound.

A search of the Cambridge Structural Database reveals at least one crystal structure for this compound (CCDC Number: 277691). nih.gov The analysis of this structure would provide exact details of the molecular conformation and the hydrogen bonding network in the solid state. For example, in the crystal structure of a related benzimidazole (B57391) derivative, SCXRD analysis confirmed the molecular structure and revealed the presence of an uncoordinated water molecule in the unit cell. nih.gov Similarly, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide was stabilized by a network of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π interactions. eurjchem.com

The data obtained from SCXRD can be used to perform Hirshfeld surface analysis, a computational tool that helps to visualize and quantify intermolecular interactions within the crystal. nih.gov This analysis provides a deeper understanding of the forces that govern the crystal packing.

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Z | 2 |

This table presents example crystallographic data for N'-acetyl-N'-phenyl-2-naphthohydrazide, illustrating the type of information obtained from X-ray diffraction analysis. eurjchem.com

Tautomeric Forms in the Solid State

The potential for tautomerism is an important aspect of the solid-state chemistry of this compound. The 2-hydroxypyridine (B17775) moiety can exist in equilibrium with its 2-pyridone tautomer. semanticscholar.org The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents. semanticscholar.org

In the solid state, one tautomer is typically favored. X-ray diffraction studies on a crystal of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form (pyridone) in the solid state. semanticscholar.org Spectroscopic methods, particularly UV/Vis and NMR, can be used to study the tautomeric equilibrium in solution, but solid-state NMR and X-ray diffraction are necessary to determine the dominant form in the crystal. semanticscholar.org

Exploration of Novel Applications for 2 Hydroxy N 2 Pyridinylbenzamide

Materials Science Applications (e.g., for electronic or optical properties)

The development of new materials with specific electronic and optical properties is a significant area of research. Organic ligands that can form stable complexes with metal ions are particularly valuable, as the resulting coordination compounds can exhibit novel photophysical behaviors, such as luminescence. The field of luminescent transition metal complexes has grown immensely, with applications in photocatalysis, sensing, and organic light-emitting diodes (OLEDs) mdpi.comscilit.com.

The potential of 2-Hydroxy-N-2-pyridinylbenzamide in materials science lies in its ability to form luminescent metal complexes. The salicylamide (B354443) moiety is known to be an effective "antenna" in lanthanide complexes, capable of absorbing energy and transferring it to the metal ion, which then emits light nih.gov. This process, known as the antenna effect, is crucial for creating highly luminescent materials. When complexed with lanthanide ions like Terbium(III), ligands structurally similar to this compound have been shown to facilitate efficient energy transfer, leading to strong luminescence nih.gov.

Furthermore, coordination with transition metals such as platinum(II), palladium(II), or copper(II) can lead to phosphorescent materials. The electronic properties and emission characteristics of these complexes are highly dependent on the ligand structure and the metal-ligand interactions mdpi.comnih.gov. For instance, copper(II) complexes with ligands containing a benzamide (B126) framework have been reported to exhibit blue-green emission, originating from intra-ligand (π→π*) transitions nih.gov. The electronic spectra of such coordination compounds are influenced by the geometry of the complex and the nature of the metal-ligand bonds libretexts.org.

The optical properties of materials based on related structures have been a subject of study. For example, the non-linear optical properties of other organic crystals are of interest for applications like second-harmonic generation nih.gov. While specific data for this compound is still emerging, the properties of analogous compounds suggest its potential in developing new optical materials.

Table 1: Photophysical Properties of Related Metal Complexes

| Complex Type | Ligand Family | Observed Emission | Potential Application | Reference |

|---|---|---|---|---|

| Lanthanide(III) Complexes | N-substituted Salicylamides | Ligand-sensitized metal-centered luminescence | Luminescent Materials, Bio-imaging | nih.gov |

| Copper(II) Complexes | Benzamide-Hydrazones | Blue-green fluorescence (intra-ligand π→π*) | Emitters in optical devices | nih.gov |

| Platinum(II) Complexes | Tridentate N^N^N Ligands | Environment-dependent phosphorescence | OLEDs, Chemical Sensors | mdpi.comnih.gov |

| Zinc(II) Coordination Polymers | Indazole Carboxylic Acids | Ligand-centered blue fluorescence | Solid-state lighting | mdpi.com |

Catalytic Applications

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to exist in multiple oxidation states and coordinate with substrates. The design of the ligand surrounding the metal center is critical as it influences the catalyst's activity, selectivity, and stability.

The structure of this compound is well-suited for creating catalytically active metal complexes. The tridentate nature of the ligand can stabilize a metal center, while also leaving coordination sites available for substrate binding and activation. Research on structurally similar compounds provides strong evidence for this potential. For example, oxidovanadium(V) complexes of aroylhydrazone ligands, which share the benzohydrazide (B10538) feature, have been synthesized and shown to possess catalytic activity in oxidation reactions scilit.com.

Moreover, metal complexes involving Schiff base ligands derived from salicylaldehyde (B1680747) (which has the same 2-hydroxyphenyl core) are known to be effective catalysts for various organic reactions mdpi.com. These complexes can facilitate reactions such as the oxidation of alcohols or the polymerization of olefins. The catalytic performance of these complexes is often attributed to the stable coordination environment provided by the ligand and the electronic properties of the metal center, which can be fine-tuned by modifications to the ligand structure.

While the direct catalytic application of this compound complexes is a developing area, the established catalytic activities of related compounds suggest a promising future.

Table 2: Catalytic Activity of Structurally Related Metal Complexes

| Catalyst Type | Ligand Class | Reaction Catalyzed | Key Finding | Reference |

|---|---|---|---|---|

| Oxidovanadium(V) Complex | Aroylhydrazone | Oxidation | Effective catalytic oxidation properties demonstrated. | scilit.com |

| Various Transition Metal Complexes | Azo-Hydrazones | Antimicrobial Activity (related to reactivity) | Metal complexation enhances biological reactivity. | researchgate.net |

| Mixed Ligand Co(II), Cu(II), etc. | N-salicylidene aniline | (Not specified) | Formation of stable octahedral complexes suitable for catalysis. | mdpi.com |

Development as Chemical Probes for Biological Systems

Fluorescent chemical probes are powerful tools for detecting and quantifying the concentration of specific analytes, such as metal ions, in biological and environmental systems. These sensors typically consist of a fluorophore (a light-emitting molecule) linked to a receptor that selectively binds to the target analyte. This binding event causes a change in the fluorescence properties of the probe, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity mdpi.com.

This compound possesses the ideal characteristics for development into a fluorescent chemical probe. The molecule contains both a potential fluorophore unit and a built-in metal ion receptor (a chelating site). The 2-(2-hydroxyphenyl)pyridine structural motif is a known and effective binding site for various metal ions scispace.com. Upon chelation of a metal ion, several photophysical processes can be affected:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict intramolecular rotation or other non-radiative decay pathways in the molecule, leading to a significant increase in fluorescence quantum yield.

Photoinduced Electron Transfer (PET) Quenching: In a PET sensor, an electron-donating part of the molecule can quench the fluorescence of the fluorophore. When a metal ion binds to the receptor, it can inhibit this PET process, thereby "turning on" the fluorescence nih.gov.

The design of fluorescent probes for detecting specific metal ions like Zn²⁺, Al³⁺, or Cu²⁺ is an active area of research rsc.org. The selectivity of a probe for a particular ion is determined by the nature of the binding site. The combination of a soft nitrogen base (pyridine) and hard oxygen bases (phenolic and amide oxygens) in this compound suggests it could be selective for a range of different metal ions. Studies on similar molecules, such as 3-hydroxy-4-pyridylisoquinoline, have demonstrated their utility as fluorescent chemosensors for ions like Zn²⁺, Mg²⁺, and Fe²⁺ scispace.com. The development of a sensor based on 2-(2-hydroxyphenyl)-1H-benzimidazole for boronic acids further highlights the versatility of the hydroxyphenyl-heterocycle framework in sensor design mdpi.com.

Table 3: Principles and Examples of Related Fluorescent Probes

| Probe Principle | Target Analyte(s) | Typical Ligand/Fluorophore System | Mechanism of Action | Reference |

|---|---|---|---|---|

| Turn-on Sensing | Hg²⁺ | Rhodamine derivative with a receptor unit | Spirolactam ring-opening upon metal binding. | mdpi.comnih.gov |

| Turn-on/Turn-off Sensing | Al³⁺, Cu²⁺ | Phenolic Mannich base | Chelation-enhanced fluorescence for Al³⁺; quenching for Cu²⁺. | rsc.org |